

The Chemical Architecture of ζ -Carotene: A Technical Guide for Scientific Professionals

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Compound of Interest

Compound Name: zeta-Carotene

Cat. No.: B1237982

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Introduction

Zeta-carotene (ζ -carotene) is a pivotal, acyclic C40 isoprenoid and a key intermediate in the biosynthesis of carotenoids in plants and some microorganisms.^[1] Unlike the more commonly known cyclic carotenoids such as α -carotene and β -carotene, ζ -carotene possesses a linear polyene backbone.^[1] Its chemical structure is fundamental to its role as a precursor to lycopene and, subsequently, a wide array of bioactive carotenoids. This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies pertinent to ζ -carotene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Isomerism

Zeta-carotene is a tetraterpenoid characterized by a long, unsaturated hydrocarbon chain.^[2] Its structure is similar to that of lycopene but contains four additional hydrogen atoms, resulting in a less extensive system of conjugated double bonds.^[1] This reduced conjugation is a defining feature that dictates its unique physicochemical and spectral properties.

The molecule exhibits significant geometric isomerism due to the presence of multiple carbon-carbon double bonds.^[3] The most biologically relevant isomers include all-trans and various cis configurations, such as 9,9'-di-cis- ζ -carotene, which is a primary product of the enzyme phytoene desaturase in plants.^[3]

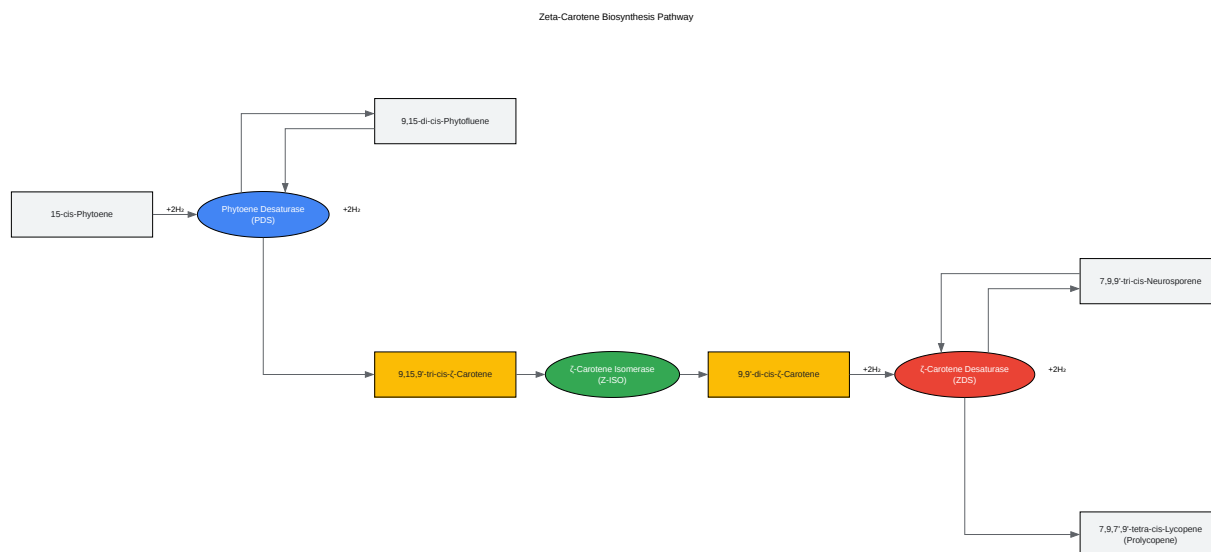
Quantitative and Physicochemical Data

The structural and physical properties of ζ -carotene are summarized in the table below, providing a quantitative basis for experimental design and analysis.

Property	Data
Molecular Formula	C ₄₀ H ₆₀
Molecular Weight	540.9 g/mol
IUPAC Name (all-trans)	(6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriacont-2,6,10,12,14,16,18,20,22,26,30-undecaene[3]
CAS Number	72746-33-9
Physical Description	Solid[4]
Solubility	Insoluble in water; Soluble in organic solvents like hexane and chloroform.
UV-Vis Absorption Maxima (λ_{max})	Typically exhibits major absorption peaks around 400 nm and 450 nm in organic solvents. [5]

Biosynthesis of ζ -Carotene

Zeta-carotene is a critical checkpoint in the carotenoid biosynthetic pathway. Its formation and subsequent conversion are tightly regulated by a series of desaturase and isomerase enzymes. The pathway illustrates the conversion of cis-isomers, which is a key feature in plant carotenoid synthesis.



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Caption: Biosynthesis pathway showing the enzymatic conversion of phytoene to lycopene via ζ -carotene isomers.

Experimental Protocols

The isolation and characterization of ζ -carotene require meticulous procedures to prevent degradation and isomerization. The following sections detail generalized yet critical experimental methodologies.

Extraction of ζ -Carotene from Plant Material

This protocol outlines a standard procedure for the extraction of carotenoids, including ζ -carotene, from plant tissues.

Materials:

- Plant tissue (e.g., tomato mutants, maize endosperm)
- Liquid nitrogen
- Extraction solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v) with 0.1% Butylated Hydroxytoluene (BHT)
- Saponification solution: 10% (w/v) Potassium Hydroxide (KOH) in methanol
- Saturated NaCl solution
- Anhydrous sodium sulfate
- Mortar and pestle, centrifuge, rotary evaporator

Procedure:

- Homogenization: Freeze a known weight of plant tissue (e.g., 1-5 g) with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
- Solvent Extraction: Transfer the powder to a centrifuge tube. Add 10-20 mL of the extraction solvent. Vortex vigorously for 2-3 minutes and sonicate for 5 minutes in the dark.
- Centrifugation: Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C. Decant the supernatant into a clean flask.
- Re-extraction: Repeat the extraction process on the pellet two more times or until the pellet is colorless. Pool all the supernatants.
- Saponification (Optional): To remove chlorophylls and lipids, add an equal volume of 10% methanolic KOH to the pooled extract. Incubate in the dark at room temperature for 1-2 hours or overnight at 4°C.
- Phase Separation: Transfer the saponified extract to a separatory funnel. Add an equal volume of saturated NaCl solution to facilitate phase separation.
- Carotenoid Recovery: Extract the upper organic phase containing the carotenoids. Wash the aqueous phase twice with small volumes of hexane. Pool all organic phases.

- **Drying and Concentration:** Dry the organic phase over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature below 40°C.
- **Storage:** Re-dissolve the carotenoid residue in a small, known volume of a suitable solvent (e.g., hexane or mobile phase for HPLC) and store under nitrogen at -20°C or lower, protected from light.

HPLC-DAD Analysis for Separation and Quantification

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the standard method for separating and quantifying ζ -carotene isomers. C30 columns are highly recommended for their superior ability to resolve geometric isomers.^[6]

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system with a quaternary pump, autosampler, and a column thermostat.
- **Column:** Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 μ m).
- **Mobile Phase:** A gradient of solvents is typically used. For example:
 - Solvent A: Methanol/Acetonitrile/Water (e.g., 81:14:5 v/v/v)
 - Solvent B: Methyl-tert-butyl ether (MTBE)
- **Gradient Elution:** A linear gradient starting with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the highly nonpolar carotenoids. A specific gradient should be optimized based on the exact column and system.^{[7][8]}
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 25-30°C.
- **Injection Volume:** 10-20 μ L.

- Detection: Diode Array Detector monitoring at multiple wavelengths, primarily at the λ_{max} of ζ -carotene (~400 nm and 450 nm).[5]

Procedure:

- Sample Preparation: Ensure the dried extract is fully dissolved in the initial mobile phase or a compatible solvent. Filter through a 0.22 μm syringe filter before injection.
- Analysis: Inject the sample onto the equilibrated HPLC system.
- Identification: Tentatively identify ζ -carotene isomers based on their retention times compared to available standards and their characteristic UV-Vis spectra obtained from the DAD (three-peak absorption pattern).
- Quantification: Generate a calibration curve using an authentic ζ -carotene standard of known concentration. Calculate the concentration in the sample by integrating the peak area at the relevant wavelength.

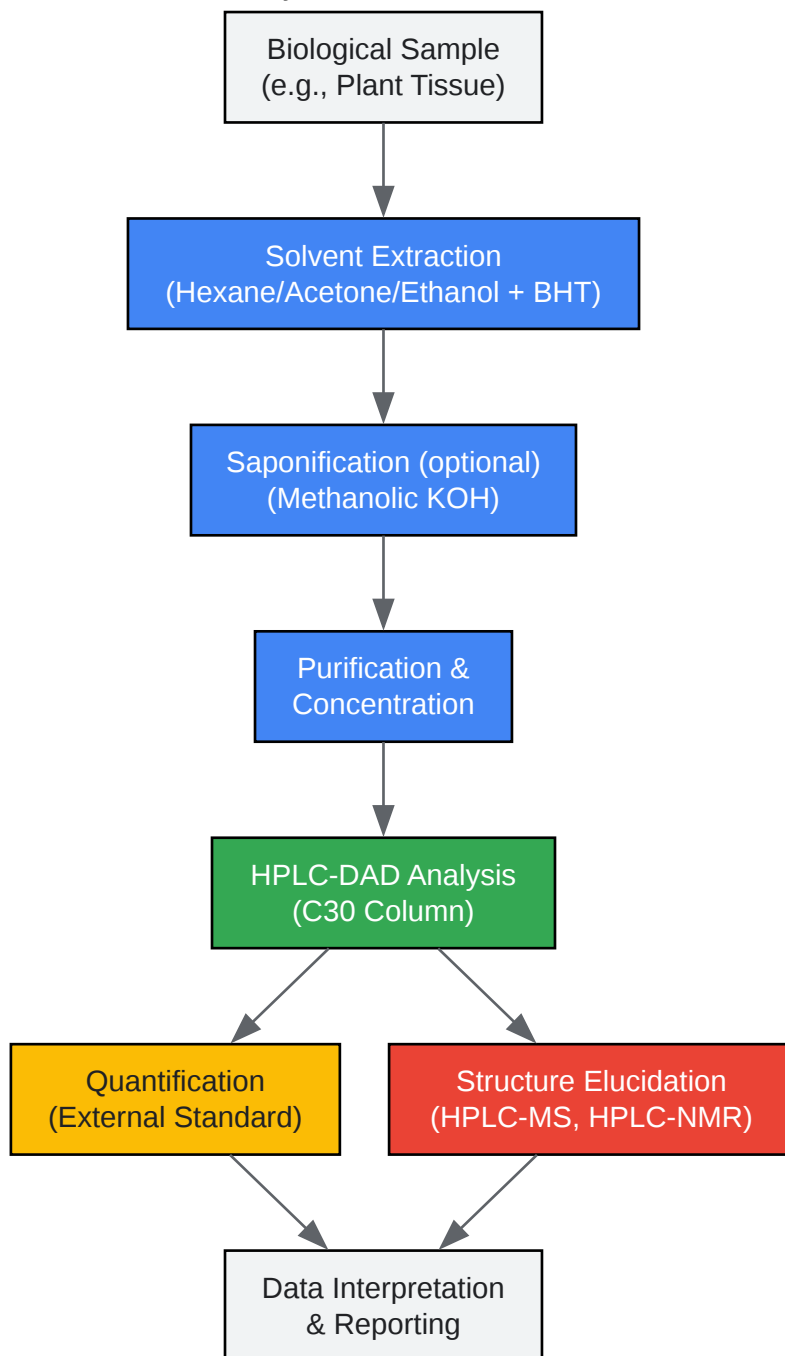
Definitive Structure Elucidation

For unambiguous identification of ζ -carotene isomers, especially in complex biological matrices, hyphenated techniques are employed.

- HPLC-MS (Mass Spectrometry): Coupling HPLC with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) MS provides molecular weight information, confirming the identity of the $\text{C}_{40}\text{H}_{60}$ backbone.
- HPLC-NMR (Nuclear Magnetic Resonance): On-line or stopped-flow HPLC-NMR allows for the acquisition of ^1H and ^{13}C NMR spectra of the isolated peaks, providing definitive structural information about the specific configuration of the double bonds in each isomer.[9]

Analytical Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical component of robust scientific investigation.

General Analytical Workflow for ζ -Carotene

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Caption: A generalized workflow for the extraction, analysis, and characterization of ζ -carotene.

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